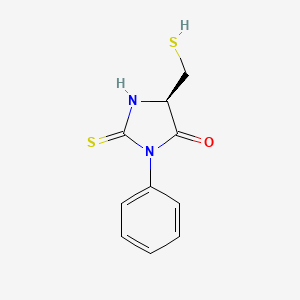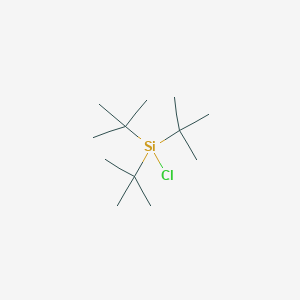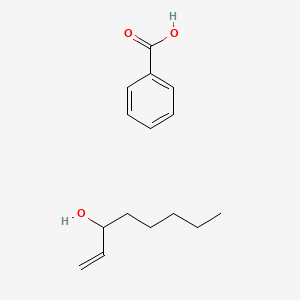
Benzoic acid;oct-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid and oct-1-en-3-ol are two distinct organic compounds. Benzoic acid is a white, crystalline solid with the chemical formula C7H6O2. It is commonly used as a food preservative and in the manufacture of various chemicals . Oct-1-en-3-ol, on the other hand, is an aliphatic alcohol with the chemical formula C8H16O. It is known for its characteristic mushroom-like odor and is used in flavor and fragrance industries .
Méthodes De Préparation
Benzoic Acid
Benzoic acid can be synthesized through several methods:
Oxidation of Toluene: This is the most common industrial method.
Hydrolysis of Benzonitrile: Benzonitrile is hydrolyzed in the presence of acid or base to produce benzoic acid.
Grignard Reaction: Phenylmagnesium bromide reacts with carbon dioxide to form benzoic acid after acidification.
Oct-1-en-3-ol
Oct-1-en-3-ol can be prepared through the following methods:
Analyse Des Réactions Chimiques
Benzoic Acid
Benzoic acid undergoes various chemical reactions:
Electrophilic Aromatic Substitution: The carboxyl group directs incoming electrophiles to the meta position on the benzene ring.
Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Esterification: Benzoic acid reacts with alcohols in the presence of acid catalysts to form esters.
Oct-1-en-3-ol
Oct-1-en-3-ol undergoes the following reactions:
Applications De Recherche Scientifique
Benzoic Acid
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a preservative in biological samples.
Medicine: Used in topical medications for its antifungal properties.
Industry: Employed in the manufacture of dyes, plastics, and other chemicals.
Oct-1-en-3-ol
Mécanisme D'action
Benzoic Acid
Benzoic acid inhibits the growth of mold, yeast, and some bacteria by entering the cell and disrupting its internal pH balance . It is conjugated to glycine in the liver and excreted as hippuric acid .
Oct-1-en-3-ol
The exact mechanism of action of oct-1-en-3-ol is not well understood. it is known to interact with microbial proteins, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Benzoic Acid
Similar compounds include:
Salicylic Acid: Used in acne treatment.
Phenylacetic Acid: Used in the synthesis of penicillin.
Cinnamic Acid: Used in the flavor and fragrance industry.
Oct-1-en-3-ol
1-Octanol: Used as a solvent and in the manufacture of plasticizers.
2-Octanol: Used in the synthesis of fragrances and flavors.
3-Octanol: Used in the manufacture of perfumes.
Benzoic acid and oct-1-en-3-ol are unique in their applications and chemical properties, making them valuable in various fields of research and industry.
Propriétés
Numéro CAS |
52513-06-1 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
benzoic acid;oct-1-en-3-ol |
InChI |
InChI=1S/C8H16O.C7H6O2/c1-3-5-6-7-8(9)4-2;8-7(9)6-4-2-1-3-5-6/h4,8-9H,2-3,5-7H2,1H3;1-5H,(H,8,9) |
Clé InChI |
CSKBSMFPYNEZRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


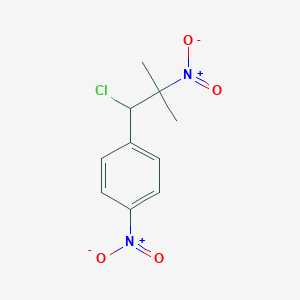
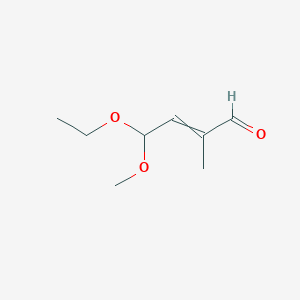
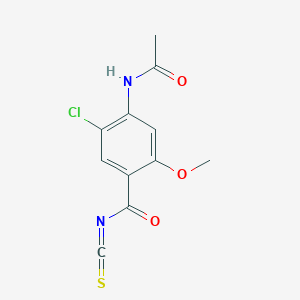
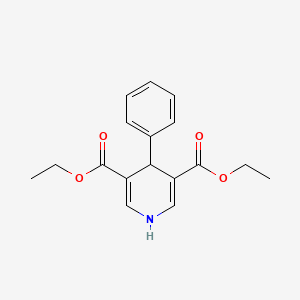
![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)


![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)
methanethione](/img/structure/B14638296.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)

